(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
BenchChem offers high-quality (4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5S3/c1-30(25,26)16-5-3-4-15-17(16)20-19(29-15)22-12-10-21(11-13-22)18(24)14-6-8-23(9-7-14)31(2,27)28/h3-5,14H,6-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOYDCJVBUKMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects. For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their specific targets. For instance, some thiazole derivatives have been found to affect the cell cycle and apoptosis pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially affect the bioavailability of this compound.
Biological Activity
The compound (4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule characterized by its unique structural features, which include a benzo[d]thiazole moiety, a piperazine ring, and a piperidine derivative. These functional groups contribute to its potential biological activities, particularly in medicinal chemistry.
Structural Features
The structural formula of the compound can be represented as follows:
This molecular structure incorporates multiple pharmacologically relevant groups, enhancing its solubility and reactivity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit significant biological activities, particularly in the following areas:
- Antinociceptive Effects : The compound has shown potential in pain relief mechanisms, possibly through interactions with opioid receptors.
- Anticancer Activity : The thiazole and piperazine components are known to interact with various biological targets involved in cancer progression.
- Antimicrobial Properties : Some derivatives have demonstrated activity against resistant strains of bacteria.
Antinociceptive Activity
A study conducted on thiazole-piperazine derivatives demonstrated that compounds similar to the target molecule exhibited significant antinociceptive effects in animal models. The mechanism of action is believed to involve modulation of pain pathways through opioid receptor binding .
| Compound | Activity | Mechanism |
|---|---|---|
| Thiazole-Piperazine Derivative | Antinociceptive | Opioid receptor interaction |
| (4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone | Potential analgesic | Unknown |
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer properties. For instance, certain thiazole-pyrimidine analogues have shown cytotoxic effects in various cancer cell lines, indicating that the thiazole moiety plays a crucial role in enhancing anticancer activity .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Thiazole Derivative 1 | A431 | 1.98 ± 1.22 |
| Thiazole Derivative 2 | Jurkat | < Doxorubicin |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. Preliminary studies indicate that modifications to the piperazine ring enhance bioactivity against these pathogens .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Case Study on Pain Relief : A derivative of the compound was tested in a controlled setting and showed significant reduction in pain response in rodent models compared to controls.
- Anticancer Screening : In vitro assays demonstrated that compounds with similar structures exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy.
- Antimicrobial Testing : Research indicated that modifications to the methylsulfonyl group improved interaction with bacterial enzymes, leading to increased antimicrobial activity.
Scientific Research Applications
Antinociceptive Activity
Research indicates that compounds similar to this one exhibit significant antinociceptive effects, potentially through interactions with opioid receptors. In docking studies, the compound's structural components suggest a high affinity for these receptors, which could lead to effective pain relief strategies .
Anticancer Properties
Thiazole derivatives, including those related to this compound, have shown promise in anticancer research. Studies indicate that they can induce apoptosis in cancer cells by interacting with various biochemical pathways. The presence of the benzo[d]thiazole moiety is particularly relevant, as it has been linked to the modulation of cell cycle progression and apoptosis .
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess similar capabilities .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone | Benzothiazole, piperazine, isoxazole | Antimicrobial, anticancer | Multi-target interactions |
| 2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone | Fluorophenyl, methylsulfonyl group | Potential analgesic | Enhanced receptor affinity |
| 4-Methylsulfonylpiperazine | Methylsulfonyl group | Antinociceptive effects | Simple structure enhances solubility |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions optimized for yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and assess the quality of the synthesized compounds .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step protocols, typically starting with the formation of the benzo[d]thiazole core followed by coupling with piperazine/piperidine derivatives. Key steps include:
- Sulfonylation : Introducing methylsulfonyl groups via reactions with methanesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 2–4 hours) .
- Piperazine coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzo[d]thiazole and piperidinyl moieties .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity . Critical conditions : Temperature control (<5°C during sulfonylation), inert atmosphere (N₂/Ar), and solvent choice (DMF for polar intermediates) are essential to prevent side reactions .
Q. How is the structural integrity of the compound validated?
A combination of spectroscopic and chromatographic methods is used:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfonyl protons at δ 3.2–3.4 ppm) .
- HPLC : Purity assessment (C18 column, acetonitrile/water gradient) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺: 509.12, observed: 509.10) .
Q. What are the key physicochemical properties relevant to biological testing?
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO stock solutions .
- Stability : Degrades in acidic conditions (pH <4), requiring storage at -20°C in inert solvents .
- Melting point : 187–190°C (determined via differential scanning calorimetry) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Replace methylsulfonyl with ethylsulfonyl or arylsulfonyl groups to assess impact on target binding .
- Core modifications : Introduce electron-withdrawing groups (e.g., Cl, F) to the benzo[d]thiazole ring to enhance metabolic stability .
- In vitro assays : Test analogs in enzyme inhibition assays (e.g., COX-2 IC₅₀) and cytotoxicity screens (e.g., HepG2 cells) . Example SAR table :
| Substituent | COX-2 IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| Methylsulfonyl | 0.12 | 0.8 |
| Ethylsulfonyl | 0.09 | 0.5 |
| 4-Fluorophenylsulfonyl | 0.15 | 0.3 |
Q. How should contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?
- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls .
- Impurity profiling : Quantify byproducts (e.g., des-methyl analogs) via LC-MS and correlate with activity .
- Target selectivity : Perform counter-screens against related enzymes (e.g., COX-1 vs. COX-2) .
Q. What computational strategies predict target interactions and pharmacokinetics?
- Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR) .
- ADMET prediction : SwissADME for bioavailability (e.g., BBB permeability: No) .
- MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns .
Q. What methodologies elucidate the mechanism of action in complex biological systems?
- SPR/ITC : Measure binding kinetics (e.g., KD = 120 nM for COX-2) .
- RNA-seq : Identify differentially expressed genes in treated vs. untreated cancer cells .
- Metabolomics : LC-MS to track downstream lipid mediators (e.g., prostaglandin E₂ reduction) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and bioactivity across studies?
- Solubility : Compare solvent systems (e.g., DMSO vs. cyclodextrin formulations) .
- Bioactivity : Normalize data using reference inhibitors (e.g., celecoxib for COX-2 assays) .
Experimental Design Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
